molecular formula C24H27ClFNO3 B10987225 [1-({[3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10987225
M. Wt: 431.9 g/mol
InChI Key: IJFNIQOVZGCKPR-UHFFFAOYSA-N
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Description

[1-({[3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the propanoyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde and 4-fluorobenzaldehyde with a suitable reagent to form the corresponding propanoyl derivatives.

    Amidation: The propanoyl intermediates are then reacted with cyclohexylamine under controlled conditions to form the amide linkage.

    Acetylation: The final step involves the acetylation of the amide product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1-({[3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoyl]amino}methyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group into alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[1-({[3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoyl]amino}methyl)cyclohexyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-({[3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoyl]acetic acid
  • [1-(4-Chlorophenyl)-1-(4-fluorophenyl)ethyl]acetic acid
  • [1-(4-Chlorophenyl)-1-(4-fluorophenyl)propanoyl]cyclohexylamine

Uniqueness

[1-({[3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoyl]amino}methyl)cyclohexyl]acetic acid is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27ClFNO3

Molecular Weight

431.9 g/mol

IUPAC Name

2-[1-[[[3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C24H27ClFNO3/c25-19-8-4-17(5-9-19)21(18-6-10-20(26)11-7-18)14-22(28)27-16-24(15-23(29)30)12-2-1-3-13-24/h4-11,21H,1-3,12-16H2,(H,27,28)(H,29,30)

InChI Key

IJFNIQOVZGCKPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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